(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H20O10 and its molecular weight is 372.326. The purity is usually 95%.
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Scientific Research Applications
Understanding the Role in Biomass Conversion
The chemical is structurally related to compounds that have been extensively studied for their applications in biomass conversion processes. Research into similar compounds has shed light on their potential roles in breaking down lignin, a complex polymer found in plant cell walls, into smaller, more manageable molecules. For example, studies on the acidolysis of lignin model compounds have revealed mechanisms that could be applicable to understanding the reactivity and applications of the specified compound in transforming lignin into valuable chemicals (T. Yokoyama, 2015).
Role in Producing Biorenewable Chemicals
Carboxylic acids, similar in structure to the specified compound, are noted for their potential as precursors to biorenewable chemicals. These chemicals serve as building blocks for producing a variety of industrial chemicals through microbial engineering. The understanding of how such carboxylic acids inhibit or promote microbial growth is crucial for optimizing production processes for biorenewable chemicals, including biofuels and bioplastics (L. Jarboe, L. A. Royce, P.-h. Liu, 2013).
Environmental Applications
The compound's structure suggests potential for environmental applications, particularly in the remediation of pollutants. The use of carboxylic acids and related compounds in treating organic pollutants has been explored, with redox mediators enhancing the efficiency of enzymatic degradation processes. This approach could be relevant for the compound , suggesting its use in the enzymatic treatment of wastewater and other contaminated environments to break down recalcitrant organic pollutants (Maroof Husain, Q. Husain, 2007).
Mechanism of Action
Target of Action
Dihydro Isoferulic Acid 3-O-β-D-Glucuronide (DIHA) is a microbial metabolite The primary targets of DIHA are not explicitly mentioned in the available literature
Mode of Action
It is known that diha is a glucuronide conjugate of dihydroisoferulic acid . Glucuronidation is a major phase II metabolic pathway in the body, which helps in the detoxification and elimination of potentially harmful compounds.
Biochemical Pathways
DIHA is a minor circulating metabolite in human plasma after ingestion of dietary phenols . Phenols are compounds that are widely distributed in the plant kingdom and are present in our diet. They are known for their antioxidant properties. The metabolism of dietary phenols involves various biochemical pathways, including glucuronidation, which results in the formation of glucuronide conjugates like DIHA .
Pharmacokinetics
It is known that diha is detected in the urine of humans after ingestion of dietary phenols , suggesting that it is metabolized and excreted by the body.
Result of Action
It is known that diha is a metabolite of dietary phenols, which are known for their antioxidant properties . Therefore, it is possible that DIHA may contribute to the antioxidant effects of dietary phenols.
Action Environment
The action of DIHA can be influenced by various environmental factors. For instance, the presence of enzymes involved in the glucuronidation process can affect the formation of DIHA . Additionally, factors such as diet, gut microbiota, and individual genetic variations can influence the metabolism of dietary phenols and the formation of metabolites like DIHA .
Biochemical Analysis
Biochemical Properties
It is known to be a metabolite of dietary phenols, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of these compounds
Cellular Effects
Given its role as a metabolite of dietary phenols, it may influence cell function by modulating the activity of enzymes involved in phenol metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Dihydro Isoferulic Acid 3-O-|A-D-Glucuronide is involved in the metabolic pathways of dietary phenols
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJGZCUHTGTJHT-JHZZJYKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678632 |
Source
|
Record name | 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187945-72-7 |
Source
|
Record name | 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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